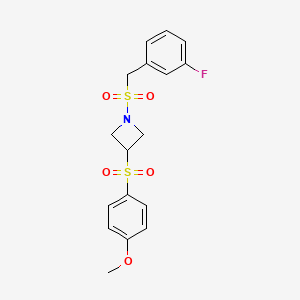
1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C17H18FNO5S2 and its molecular weight is 399.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Activities
Research has focused on the synthesis and biological evaluation of various azetidine derivatives, including those related to 1-((3-Fluorobenzyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine, for potential applications in medicine. Notably, azetidine derivatives have been synthesized for use as new quinolone antibiotics. These compounds exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008). Additionally, sulfonamide drugs, including those with azetidine components, have shown promise as tubulin polymerization inhibitors with potential applications as antitumor agents. These drugs bind to the colchicine site of tubulin, indicating a mechanism of action that could be exploited for cancer treatment (Banerjee et al., 2005).
Inhibitors of Enzymes and Biological Pathways
Sulfonamide derivatives, particularly those incorporating fluorine atoms and azetidine rings, have been studied for their ability to inhibit various enzymes and biological pathways. For instance, compounds containing azetidine and sulfonamide groups have been effective inhibitors of carbonic anhydrases, which play significant roles in physiological processes. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and possibly cancer, by targeting specific carbonic anhydrase isozymes (Ilies et al., 2003).
Proton Exchange Membranes and Chemical Synthesis
Azetidine derivatives have also found applications in materials science and chemical synthesis. For example, sulfonated poly(arylene ether sulfone) copolymers featuring sulfonated side chains, which could potentially be derived from azetidine sulfonamides, have shown promise as proton exchange membranes for fuel cell applications. These materials exhibit high proton conductivity, making them suitable for use in energy conversion devices (Kim et al., 2008). Furthermore, azetidine derivatives have been employed as intermediates in the synthesis of complex molecules, demonstrating the versatility of azetidine-containing compounds in facilitating the creation of novel chemical entities (Allwood et al., 2014).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO5S2/c1-24-15-5-7-16(8-6-15)26(22,23)17-10-19(11-17)25(20,21)12-13-3-2-4-14(18)9-13/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXCLPPQCNFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
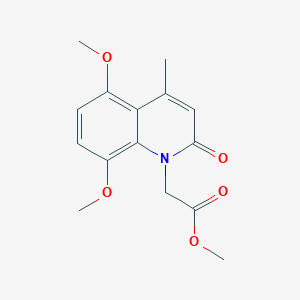
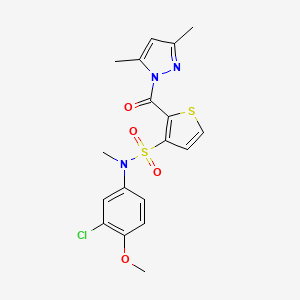

![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)
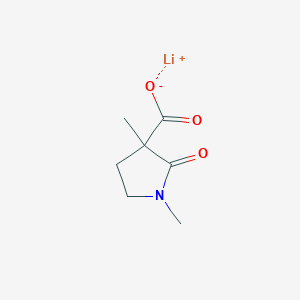


![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2719428.png)
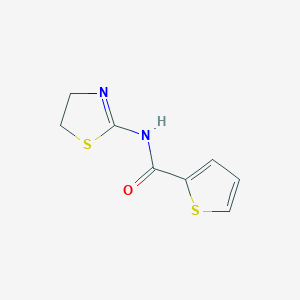
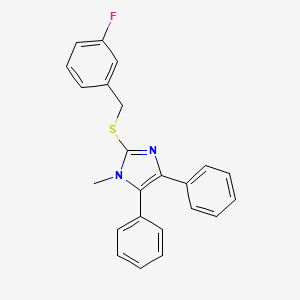
![N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719431.png)
![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)
![N-(4-fluoro-3-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2719436.png)
